![molecular formula C10H12N2O3S4 B173741 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone CAS No. 123845-13-6](/img/structure/B173741.png)
2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mechanism Of Action
The mechanism of action of 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone have been extensively studied. This compound has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone is its ability to inhibit the growth of bacteria and fungi. This makes it a potential candidate for the development of new antimicrobial agents. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Future Directions
There are several future directions for the study of 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone. One potential direction is the development of new antimicrobial agents based on this compound. Another direction is the investigation of its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, the use of this compound in combination with other drugs for the treatment of cancer is an area of future research.
Synthesis Methods
The synthesis of 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone has been reported using different methods. One of the most commonly used methods involves the reaction of 2-mercapto-1,3-thiazole-4-carboxylic acid with ethyl chloroacetate to produce ethyl 2-(2-sulfanylidenethiazolidin-3-yl)acetate. This intermediate is then reacted with ethyl chloroacetate and sodium ethoxide to obtain 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone.
Scientific Research Applications
2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone has shown potential therapeutic applications in various scientific research fields. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its ability to inhibit the growth of bacteria and fungi.
properties
CAS RN |
123845-13-6 |
|---|---|
Product Name |
2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone |
Molecular Formula |
C10H12N2O3S4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-[2-oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C10H12N2O3S4/c13-7(11-1-3-18-9(11)16)5-15-6-8(14)12-2-4-19-10(12)17/h1-6H2 |
InChI Key |
RLWJGCWKGZEFCF-UHFFFAOYSA-N |
SMILES |
C1CSC(=S)N1C(=O)COCC(=O)N2CCSC2=S |
Canonical SMILES |
C1CSC(=S)N1C(=O)COCC(=O)N2CCSC2=S |
synonyms |
3,3'-[Oxybis(1-oxo-2,1-ethanediyl)]bis-2-thiazolidinethione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




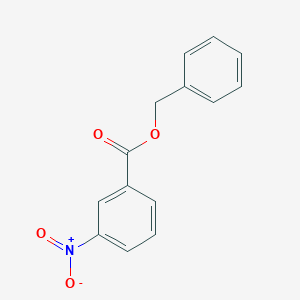
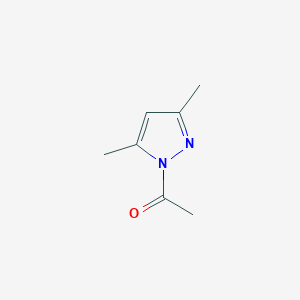
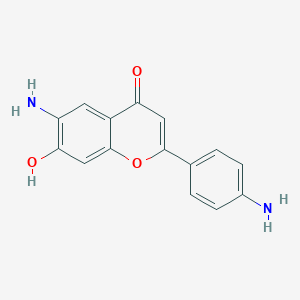
![3-[(Hydroxyamino)iminomethyl]-benzoic acid](/img/structure/B173670.png)
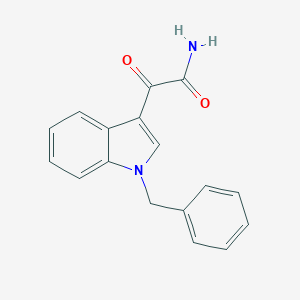
![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)
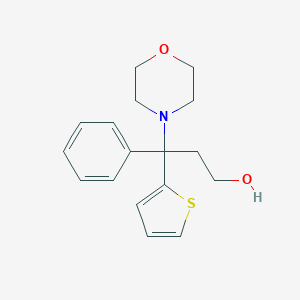
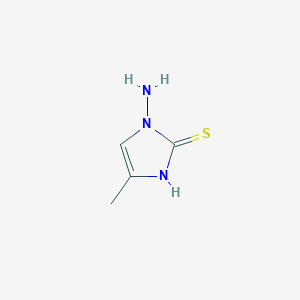
![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)
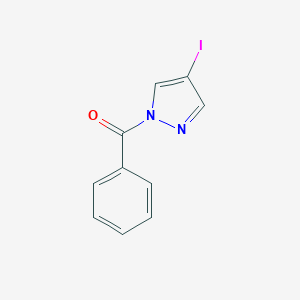
![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)
![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)
